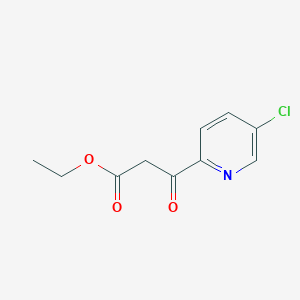

Ethyl 3-(5-chloropyridin-2-yl)-3-oxopropanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate hydrochloride” is a compound that has a molecular weight of 265.1 . It’s a solid substance stored in an inert atmosphere at 2-8°C . Another related compound is “Ethyl 2-(5-chloropyridin-2-yl)acetate” which has a molecular weight of 199.64 .

Molecular Structure Analysis

The InChI code for “Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate hydrochloride” is 1S/C9H9ClN2O3.ClH/c1-2-15-9(14)8(13)12-7-4-3-6(10)5-11-7;/h3-5H,2H2,1H3,(H,11,12,13);1H .

Physical And Chemical Properties Analysis

Scientific Research Applications

Facile Synthesis of Heterocyclic Compounds A study demonstrated the use of ethyl 3-(5-chloropyridin-2-yl)-3-oxopropanoate in the facile one-pot synthesis of new polyfunctional pyrazolyl substituted and pyrazolofused pyridines. This compound underwent conjugate addition and subsequent reactions to form novel monocyclic pyridines, benzothiazole and benzimidazole-fused pyridines, and pyrazolo[5,4-b]pyridines, showcasing its utility in creating complex heterocyclic structures (Latif, Rady, & Döupp, 2003).

Investigation into Polymorphism Ethyl 3-(5-chloropyridin-2-yl)-3-oxopropanoate was also instrumental in the investigation of polymorphism in pharmaceutical compounds, as seen in the study of ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl} propanoate hydrochloride. Spectroscopic and diffractometric techniques characterized two polymorphic forms, highlighting challenges in analytical and physical characterization of such compounds (Vogt, Williams, Johnson, & Copley, 2013).

Synthesis of Pyrrole Derivatives Another research application involved the synthesis of ethyl 4-cyano-5-hydroxy-2-methyl-1H-pyrrole-3-carboxylate and related compounds, highlighting the compound's role in accessing a library of pyrrole derivatives, crucial for various pharmaceutical and agrochemical applications (Dawadi & Lugtenburg, 2011).

Chlorophyll Derivatives Study In the field of photophysics, ethyl 3-(5-chloropyridin-2-yl)-3-oxopropanoate contributed to the synthesis of chlorophyll-a derivatives with pyridyl groups, aimed at understanding intramolecular π-conjugation and fluorescence properties. This research provides insights into the development of novel photosensitizers for applications in photodynamic therapy and solar energy conversion (Yamamoto & Tamiaki, 2015).

Anticancer Agent Synthesis The compound has been used in synthesizing potential anticancer agents, such as pyrido[4,3-b][1,4]oxazines and thiazines, demonstrating significant effects on the proliferation of cultured cells and suggesting its potential in the development of new therapeutic agents (Temple, Wheeler, Comber, Elliott, & Montgomery, 1983).

Cytotoxicity Studies Research also explored the synthesis and cytotoxicity of thieno[2,3-b]pyridine derivatives towards sensitive and multidrug-resistant leukemia cells, indicating the compound's utility in generating new chemotherapeutic options (Al-Trawneh et al., 2021).

Safety And Hazards

properties

IUPAC Name |

ethyl 3-(5-chloropyridin-2-yl)-3-oxopropanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO3/c1-2-15-10(14)5-9(13)8-4-3-7(11)6-12-8/h3-4,6H,2,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPCXRWTVYHMKCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1=NC=C(C=C1)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-(5-chloropyridin-2-yl)-3-oxopropanoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-(3-ethyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2766596.png)

![Tetrasodium 4-(3-{4-[1,5-dioxo-1,5-bis(4-sulfonatophenyl)pentan-3-yl]phenyl}-5-oxo-5-(4-sulfonatophenyl)pentanoyl)benzene-1-sulfonate](/img/structure/B2766599.png)

![1-Methyl-4-(naphthalen-2-yl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B2766602.png)

![8-bromo-3-(4-chlorophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2766603.png)

![N-(2,4-dimethoxyphenyl)-2-{[5-(4-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2766610.png)

![1-isopropyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole-4-sulfonyl chloride](/img/structure/B2766611.png)